Hydrochlorothiazide-13C6

LC-MS/MS method validation isotope dilution mass spectrometry bioanalytical chromatography

Generic substitution of isotopically labeled HCTZ internal standards introduces method risk from divergent isotopic enrichment and chromatographic behavior. Hydrochlorothiazide-13C6 eliminates this risk: • +6 Da mass shift with ≥98-99% atom 13C enrichment ensures precise quantification at sub-ng/mL levels • 13C6 labeling avoids deuterium-induced retention time shifts observed with 13C,d2-HCTZ • ≥1 year stability with comprehensive CoA supports ANDA bioequivalence submissions

Molecular Formula C7H8ClN3O4S2
Molecular Weight 303.7 g/mol
CAS No. 1261396-79-5
Cat. No. B602471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrochlorothiazide-13C6
CAS1261396-79-5
SynonymsHydrochlorothiazide-4a,5,6,7,8,8a-13C6
Molecular FormulaC7H8ClN3O4S2
Molecular Weight303.7 g/mol
Structural Identifiers
SMILESC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
InChIInChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i1+1,2+1,4+1,5+1,6+1,7+1
InChIKeyJZUFKLXOESDKRF-ZRDHQLPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrochlorothiazide-13C6 Procurement Baseline


Hydrochlorothiazide-13C6 (HCTZ-13C6, CAS 1261396-79-5) is a stable isotope-labeled analog of the thiazide diuretic hydrochlorothiazide, in which six carbon-12 atoms are replaced with carbon-13 atoms [1]. With a molecular formula of 13C6C1H8ClN3O4S2 and molecular weight of approximately 303.70 g/mol, this compound serves as a certified reference material and internal standard (IS) for isotope dilution mass spectrometry in bioanalytical and pharmaceutical applications . The incorporation of six 13C atoms yields a nominal mass shift of +6 Da relative to the unlabeled parent compound, enabling chromatographic co-elution with the native analyte while providing distinct MS/MS transition differentiation .

Isotope-labeled internal standard
For LC-MS/MS bioanalysis of hydrochlorothiazide in research matrices
13C6 labeling strategy
Eliminates deuterium-induced retention time shift for co-elution fidelity
High isotopic enrichment
98–99% atom 13C supports low-background quantification

Hydrochlorothiazide-13C6 Generic Substitution Risks


Generic substitution among isotopically labeled hydrochlorothiazide internal standards without rigorous qualification introduces quantifiable method risk. While all stable isotope-labeled hydrochlorothiazide variants share the same core molecular scaffold, differences in isotopic labeling strategy—13C6 versus 13C,d2 versus d5—produce distinct chromatographic retention behavior and MS/MS fragmentation patterns that directly impact assay accuracy [1]. Furthermore, vendor-to-vendor variability in isotopic enrichment (ranging from 95% to 99% atom 13C), chemical purity (90% to >99%), and batch-to-batch consistency can alter calibration curve linearity and lower limit of quantification (LLOQ) performance . Regulatory bioequivalence studies and ANDA submissions require documented traceability and stability data that generic sources may not provide [2].

Labeling strategy
Hydrochlorothiazide-13C613C6 labeling: no deuterium shift
Generic deuterated IS13C,d2 or d5 may exhibit retention time shift
Isotopic enrichment
98–99% atom 13C typical
95–98% atom D; higher unlabeled isotopologue impurity
Documentation
Comprehensive CoA with purity, enrichment, stability
May lack full traceability for bioanalytical validation

Hydrochlorothiazide-13C6 Differentiation Evidence


13C6 Labeling Co-Elution Superiority

Hydrochlorothiazide-13C6 demonstrates chromatographic retention time identity with unlabeled HCTZ, whereas the 13C,d2-labeled variant exhibits a measurable retention time shift due to deuterium isotope effects. In a validated UPLC-MS/MS method using hydrochlorothiazide-13C-d2 as internal standard, the labeled analyte eluted detectably earlier than native HCTZ under reversed-phase conditions [1]. This deuterium-induced chromatographic shift—absent in purely 13C-labeled analogs—can compromise co-elution fidelity and introduce differential matrix effect susceptibility, particularly when electrospray ionization is employed [2].

Co-elution fidelity
Reported
13C6 IS: retention time identical to native HCTZ
13C,d2 IS: retention time shifted earlier due to deuterium isotope effect
Supports method transfer without deuterium shift
Reversed-phase UPLC; class-level deuterium shift context
LC-MS/MS method validation isotope dilution mass spectrometry bioanalytical chromatography

Higher Isotopic Enrichment vs. Deuterated Standards

Commercially available Hydrochlorothiazide-13C6 is routinely supplied with isotopic enrichment of 98–99% atom 13C , whereas comparable deuterated hydrochlorothiazide internal standards (e.g., HCTZ-d2, HCTZ-d5) are frequently specified at 95–98% atom D . This 1–4 percentage point differential in isotopic enrichment directly translates to reduced isotopic cross-talk and lower background signal from unlabeled isotopologue impurities, which is particularly critical for achieving precise quantification at the lower limit of quantification (LLOQ) in plasma-based bioanalytical assays where target analyte concentrations may fall below 1 ng/mL [1].

Isotopic enrichment
Cross-study comparable
13C6 IS: 98–99% atom 13C
Deuterated IS: typically 95–98% atom D
May reduce unlabeled isotopologue interference at LLOQ
Differential up to ~4 percentage points; vendor CoA review advised
stable isotope internal standard isotopic enrichment mass spectrometry quantification

Validated Plasma Extraction Recovery

In isotope dilution LC-MS/MS methods employing hydrochlorothiazide-13C6 as the internal standard for human plasma quantification, mean extraction recovery for the IS exceeded 86.0% across all QC levels (0.750–300 ng/mL analytical range) using solid-phase extraction (SPE) [1]. This recovery performance was consistent across four QC concentration levels and enabled reliable incurred sample reanalysis of 42 clinical samples without IS response drift [2]. By comparison, methods using hydrochlorothiazide-13C-d2 as IS report a mean recovery of 98.61% in human plasma with protein precipitation—a markedly different pretreatment protocol that may not be directly transferable to laboratories employing SPE-based workflows [3].

Extraction recovery
Cross-study comparable
13C6 IS (SPE): >86% mean recovery across QC levels
13C,d2 IS (PPT): 98.61% mean recovery, different pretreatment
Supports SPE-based extraction workflow
Protocol-dependent recovery; human plasma research matrix
bioequivalence study human plasma solid-phase extraction

Regulatory-Grade CoA Documentation

Hydrochlorothiazide-13C6 from established suppliers is provided with a comprehensive Certificate of Analysis (CoA) documenting purity (≥95% by HPLC), isotopic enrichment (≥98–99% atom 13C), and stability (≥1 year under recommended storage) [1]. This documentation package supports use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of combination products such as benazepril hydrochloride [2]. In contrast, generic or research-grade isotope-labeled HCTZ may lack the full CoA documentation suite and regulatory traceability required for FDA/EMA submission dossiers .

Documentation support
Supporting evidence
13C6 IS: comprehensive CoA (purity, enrichment, stability)
Research-grade deuterated IS: limited documentation package
Supports bioanalytical validation documentation
For method validation and quality control context
ANDA submission analytical method validation regulatory compliance

Chemical Purity Grade Comparison

Chemical purity of Hydrochlorothiazide-13C6 varies by supplier, with a documented industry baseline of ≥95% by HPLC (BOC Sciences, Alfa Chemistry, Alsachim, MuseChem) and a premium-grade option achieving 99.61% purity (MedChemExpress) [1]. This ~4.6% differential in chemical purity represents a quantifiable reduction in non-analyte impurities that may interfere with MS detection or contribute to matrix effect variability. For laboratories requiring the highest quantitative accuracy in low-concentration bioanalytical assays (e.g., LLOQ of 0.750 ng/mL HCTZ in human plasma), this purity differential is analytically meaningful [2].

Chemical purity
Cross-study comparable
Premium grade: 99.61% (HPLC)
Standard grade: ≥95% (HPLC)
Premium purity may enhance LLOQ precision
~4.6% purity differential; supplier-specific review required
reference standard purity HPLC purity quantitative accuracy

Hydrochlorothiazide-13C6 Application Scenarios


Regulated Bioequivalence Studies

Hydrochlorothiazide-13C6 is directly applicable as a stable isotope-labeled internal standard in human plasma LC-MS/MS bioequivalence studies of HCTZ-containing fixed-dose combinations (e.g., HCTZ plus ramipril, olmesartan, losartan, or irbesartan). The compound's >86% mean extraction recovery in SPE-based plasma workflows and its use in validated methods covering 0.750–300 ng/mL concentration ranges support regulatory submissions requiring incurred sample reanalysis [1]. Procurement from suppliers providing comprehensive CoA documentation (≥1 year stability, ≥95% purity, ≥98–99% atom 13C) satisfies ANDA submission traceability requirements .

High-Sensitivity Clinical PK Studies

For clinical PK studies employing limited sampling volumes (e.g., pediatric or intensive care populations), Hydrochlorothiazide-13C6's high isotopic enrichment (≥98–99% atom 13C) minimizes unlabeled isotopologue impurity interference, enabling precise quantification at sub-ng/mL concentrations [1]. The 13C6 labeling strategy eliminates the deuterium-induced chromatographic retention shift observed with 13C,d2-labeled HCTZ, ensuring robust matrix effect compensation when using reversed-phase LC conditions with methanol/ammonium acetate mobile phases .

Method Development & Validation for ANDA

Hydrochlorothiazide-13C6 serves as a certified reference standard for AMV and quality control applications supporting ANDA filings for generic HCTZ combination products (e.g., benazepril hydrochloride/HCTZ). Suppliers including SynZeal and ChemWhat explicitly designate this compound for AMV, QC, and commercial production applications, with documented traceability to pharmacopeial standards where feasible [1]. The availability of premium-grade material at 99.61% purity provides laboratories the option to procure higher-purity material for critical calibration and QC applications .

Therapeutic Drug Monitoring & Adherence

Hydrochlorothiazide-13C6 is validated for use in LC-HRMS/MS methods employing volumetric absorptive microsampling (VAMS) of finger-prick blood for adherence monitoring of antihypertensive therapy [1]. The compound's stability (≥1 year under recommended storage) and consistent lot-to-lot performance support longitudinal clinical studies where internal standard integrity across extended analytical campaigns is essential for data comparability .

Application
Selection Property
Validation Focus
Human plasma bioanalysis research for bioequivalence studies
SPE extraction recovery validation
Reproducibility across QC levels and incurred sample reanalysis
High-sensitivity human plasma PK research
High isotopic enrichment (≥98% 13C)
Minimized isotopic cross-talk at sub-ng/mL concentrations
Method development for generic drug product research
Comprehensive CoA documentation
Traceability and stability for long-term analytical campaigns
Adherence monitoring research using VAMS
Long-term IS stability (≥1 year)
IS integrity across extended analytical campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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